molecular formula C14H13NO5 B1322253 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid CAS No. 933220-17-8

1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid

Cat. No. B1322253
CAS RN: 933220-17-8
M. Wt: 275.26 g/mol
InChI Key: NFWATEREWISEBU-UHFFFAOYSA-N
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Description

1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The specific compound is not directly synthesized or analyzed in the provided papers, but its structure can be inferred to contain a pyrrole ring with a 2-hydroxyphenyl group at the 5-position, an ethyl group at the 1-position, and two carboxylic acid groups at the 2 and 4 positions.

Synthesis Analysis

The synthesis of pyrrole derivatives is a topic of interest due to their biological relevance and potential pharmacological applications. Paper describes a method for synthesizing 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives through an unusual ring annulation of acetylenic esters and α-amino acids. This method could potentially be adapted for the synthesis of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is crucial for their chemical reactivity and biological activity. Paper discusses the X-ray analysis of a pyrrole derivative, which provides insights into the three-dimensional arrangement of atoms within the molecule. Similarly, the structure of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid could be elucidated using X-ray crystallography to determine the orientation of the substituents and the overall molecular conformation.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, which are influenced by the substituents on the pyrrole ring. Paper explores the reactivity of 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, demonstrating the importance of the substituents for biological activity. The chemical reactivity of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid would similarly depend on the presence of the hydroxyphenyl and carboxylic acid groups, which could participate in hydrogen bonding and other interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. Paper provides an analysis of the crystal structure of a pyrrole derivative, which can influence its physical properties. The presence of hydrogen bonds and other intermolecular interactions can affect the compound's stability and solubility. The physical and chemical properties of 1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid would need to be studied experimentally to determine its suitability for various applications.

properties

IUPAC Name

1-ethyl-5-(2-hydroxyphenyl)pyrrole-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-2-15-10(14(19)20)7-9(13(17)18)12(15)8-5-3-4-6-11(8)16/h3-7,16H,2H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWATEREWISEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C1C2=CC=CC=C2O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-5-(2-hydroxyphenyl)-1H-pyrrole-2,4-dicarboxylic acid

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